molecular formula C6H7Br2F3O2 B6150200 ethyl 2,3-dibromo-4,4,4-trifluorobutanoate CAS No. 363-57-5

ethyl 2,3-dibromo-4,4,4-trifluorobutanoate

Cat. No.: B6150200
CAS No.: 363-57-5
M. Wt: 327.9
InChI Key:
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Description

Ethyl 2,3-dibromo-4,4,4-trifluorobutanoate is an organic compound with the molecular formula C6H7Br2F3O2. It is a liquid at room temperature and is known for its unique chemical structure, which includes both bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,3-dibromo-4,4,4-trifluorobutanoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 4,4,4-trifluorobutanoate. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or light to facilitate the reaction. The reaction conditions often include a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) and are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dibromo-4,4,4-trifluorobutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Reduction Reactions: The compound can be reduced to form ethyl 2,3-difluoro-4,4,4-trifluorobutanoate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents like ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.

Major Products

    Substitution: Formation of ethyl 2,3-dihydroxy-4,4,4-trifluorobutanoate or ethyl 2,3-diamino-4,4,4-trifluorobutanoate.

    Reduction: Formation of ethyl 2,3-difluoro-4,4,4-trifluorobutanoate.

    Oxidation: Formation of 2,3-dibromo-4,4,4-trifluorobutanoic acid.

Scientific Research Applications

Ethyl 2,3-dibromo-4,4,4-trifluorobutanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2,3-dibromo-4,4,4-trifluorobutanoate involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atoms act as leaving groups, allowing for substitution reactions to occur. The fluorine atoms contribute to the compound’s stability and reactivity, influencing its behavior in various chemical processes. The ester group can undergo hydrolysis or oxidation, leading to the formation of different products.

Comparison with Similar Compounds

Ethyl 2,3-dibromo-4,4,4-trifluorobutanoate can be compared with other similar compounds, such as:

    Ethyl 2-bromo-4,4,4-trifluorobutyrate: Lacks the second bromine atom, leading to different reactivity and applications.

    Ethyl 4,4,4-trifluoro-2-butynoate: Contains a triple bond, resulting in distinct chemical properties and uses.

    Ethyl 2,3-difluoro-4,4,4-trifluorobutanoate:

This compound is unique due to the presence of both bromine and fluorine atoms, which impart specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

CAS No.

363-57-5

Molecular Formula

C6H7Br2F3O2

Molecular Weight

327.9

Purity

95

Origin of Product

United States

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